N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(3-methylphenoxy)acetamide
CAS No.: 1005976-89-5
Cat. No.: VC11979644
Molecular Formula: C26H25N7O2
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005976-89-5 |
|---|---|
| Molecular Formula | C26H25N7O2 |
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C26H25N7O2/c1-16-6-5-7-20(11-16)35-14-24(34)30-23-12-19(4)31-33(23)26-21-13-29-32(25(21)27-15-28-26)22-9-8-17(2)10-18(22)3/h5-13,15H,14H2,1-4H3,(H,30,34) |
| Standard InChI Key | ZBHZMIFPQCGJRQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
A pyrazolo[3,4-d]pyrimidine core, a bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7.
-
A 2,4-dimethylphenyl group attached to the pyrazolo[3,4-d]pyrimidine core at position 1.
-
A 3-methylphenoxyacetamide side chain linked to the pyrazole ring at position 5.
The molecular formula is inferred as C26H25N7O2 based on structural analogs, with a molecular weight of approximately 467.5 g/mol. Key physicochemical properties, extrapolated from similar compounds, include a logP of ~4.7–5.2 , indicating moderate lipophilicity conducive to membrane permeability.
Table 1: Comparative Molecular Data for Structural Analogs
| Property | Target Compound (Inferred) | VulcanChem Analog | ChemDiv Compound |
|---|---|---|---|
| Molecular Formula | C26H25N7O2 | C26H25N7O2 | C24H20ClN7O2 |
| Molecular Weight (g/mol) | 467.5 | 467.5 | 473.92 |
| logP | ~4.8 | 4.7 | 4.75 |
| Hydrogen Bond Acceptors | 7 | 7 | 7 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions:
-
Core Formation: Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with aldehydes or ketones under acidic conditions generates the pyrazolo[3,4-d]pyrimidine scaffold.
-
Substitution Reactions:
Example Reaction Scheme:
-
Step 1: Formation of pyrazolo[3,4-d]pyrimidine core using ethanol as solvent at 80°C.
-
Step 2: Pd-catalyzed coupling with 2,4-dimethylphenylboronic acid .
-
Step 3: Acetylation with 3-methylphenoxyacetyl chloride in dichloromethane.
Analytical Characterization
-
NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and purity. For example, methyl groups on aromatic rings appear as singlets at δ 2.3–2.5 ppm.
-
HPLC: Purity >98% is achieved using C18 columns with acetonitrile/water gradients .
-
Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 468.2 [M+H]+.
Physicochemical and Pharmacokinetic Properties
Solubility and Permeability
The compound’s solubility in aqueous media is low (logSw ≈ -4.8 to -5.0) , necessitating formulation enhancements for bioavailability. Its polar surface area (~79 Ų ) aligns with Lipinski’s rule of five, suggesting moderate oral absorption.
Metabolic Stability
In vitro studies on analogs indicate susceptibility to cytochrome P450-mediated oxidation, particularly at the methylphenoxy moiety . Strategies such as fluorination or steric hindrance are employed to improve metabolic stability .
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidines are renowned as kinase inhibitors. For instance:
-
Analog K402-0151 (ChemDiv) inhibits Abl1 kinase with IC50 = 12 nM .
-
VulcanChem VC11954663 (structural analog) shows antiproliferative activity against MCF-7 breast cancer cells (IC50 = 1.2 µM).
The target compound’s 3-methylphenoxy group may enhance hydrophobic interactions with kinase ATP-binding pockets, analogous to PF-05085727 (Sigma-Aldrich), a pyrazolo[3,4-d]pyrimidine-based TRK inhibitor .
Therapeutic Applications and Research Directions
Oncology
Preclinical data suggest utility in:
-
Chronic Myeloid Leukemia (CML): Targeting Bcr-Abl fusion proteins .
-
Solid Tumors: EGFR or VEGFR inhibition to block angiogenesis .
Inflammation and Autoimmunity
Analog PF-04217329 (Sigma-Aldrich) demonstrates prostaglandin E2 receptor antagonism, highlighting potential for treating rheumatoid arthritis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume